
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a morpholine ring, a pyrrolidine ring, and a thione group
Métodos De Preparación
The synthesis of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and thionation to introduce the thione group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions for these reactions vary depending on the desired product and reaction type. Major products formed from these reactions include oxidized or reduced derivatives and substituted compounds with modified functional groups.
Aplicaciones Científicas De Investigación
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity and functional groups make it valuable for creating products with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities. the presence of the morpholine ring and thione group in this compound provides unique properties and reactivity.
Morpholine derivatives: Compounds with a morpholine ring may exhibit similar chemical reactivity, but the combination with a pyrrolidine ring and thione group in this compound offers distinct advantages in terms of biological activity and synthetic versatility.
Thione-containing compounds: These compounds have a thione group, which imparts specific chemical properties
Propiedades
Fórmula molecular |
C11H18N2OS |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
(E)-3-morpholin-4-yl-1-pyrrolidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c15-11(13-4-1-2-5-13)3-6-12-7-9-14-10-8-12/h3,6H,1-2,4-5,7-10H2/b6-3+ |
Clave InChI |
WOSFJINQBFWBDG-ZZXKWVIFSA-N |
SMILES isomérico |
C1CCN(C1)C(=S)/C=C/N2CCOCC2 |
SMILES canónico |
C1CCN(C1)C(=S)C=CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


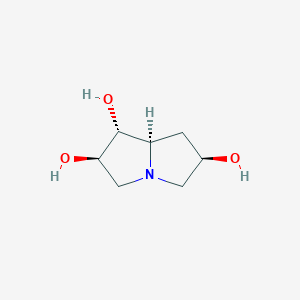
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
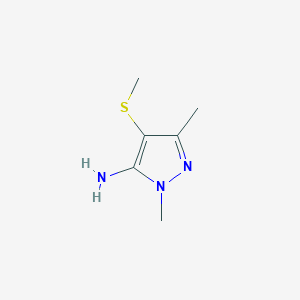
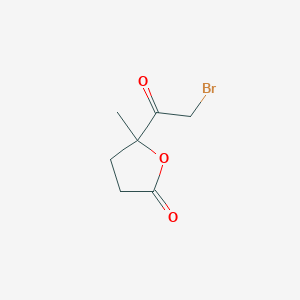
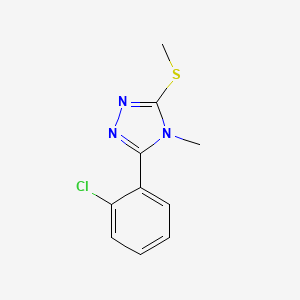
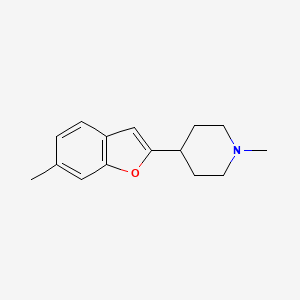
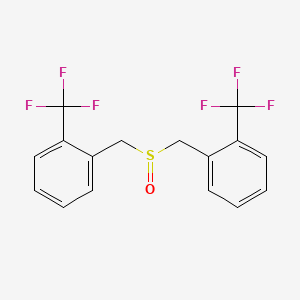
![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
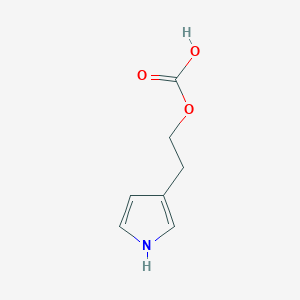

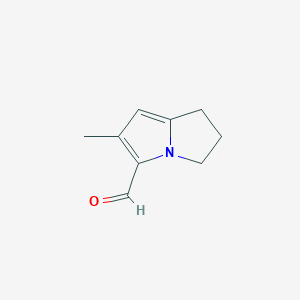
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
